N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide
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Overview
Description
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide typically involves multiple steps. One common method includes the borylation of a quinazoline derivative using a dioxaborolane reagent. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals[][3].
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide involves its interaction with specific molecular targets. The quinazoline ring is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide stands out due to its unique quinazoline structure, which imparts specific biological activities and synthetic versatility. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C19H26BN3O3 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide |
InChI |
InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-10-13(8-9-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24) |
InChI Key |
WUGFARMPHCQAHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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